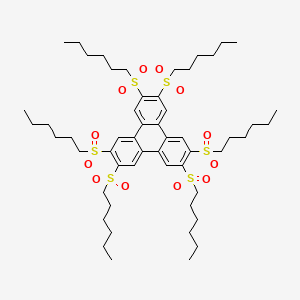
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six hexane-1-sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene typically involves the sulfonation of triphenylene derivatives. One common method involves the reaction of triphenylene with hexane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective substitution of the sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent triphenylene.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Triphenylene.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The triphenylene core provides a rigid and planar structure, which can facilitate stacking interactions and enhance the stability of the compound in various environments.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,10,11-Hexaaminotriphenylene: Similar core structure but with amino groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains hydroxyl groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexa(4’-aminophenyl)triphenylene: Substituted with aminophenyl groups.
Uniqueness
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its ability to participate in specific interactions, making it valuable for various applications in materials science and organic synthesis.
Propiedades
Número CAS |
192518-71-1 |
|---|---|
Fórmula molecular |
C54H84O12S6 |
Peso molecular |
1117.6 g/mol |
Nombre IUPAC |
2,3,6,7,10,11-hexakis(hexylsulfonyl)triphenylene |
InChI |
InChI=1S/C54H84O12S6/c1-7-13-19-25-31-67(55,56)49-37-43-44(38-50(49)68(57,58)32-26-20-14-8-2)46-40-52(70(61,62)34-28-22-16-10-4)54(72(65,66)36-30-24-18-12-6)42-48(46)47-41-53(71(63,64)35-29-23-17-11-5)51(39-45(43)47)69(59,60)33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
Clave InChI |
UTDVAVYIKQALEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCS(=O)(=O)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
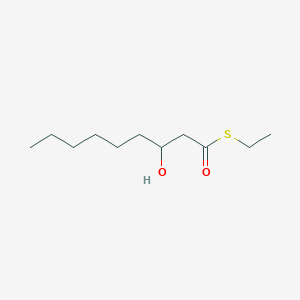
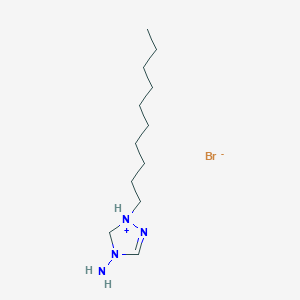


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
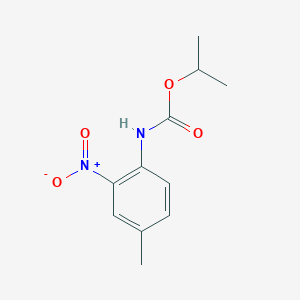
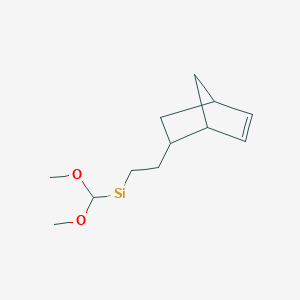
![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
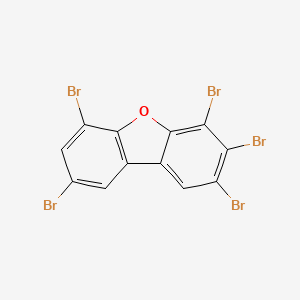
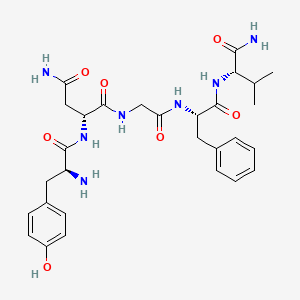
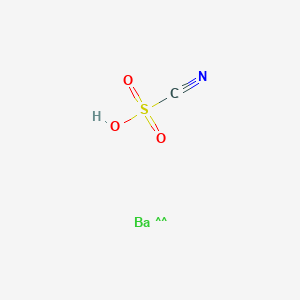
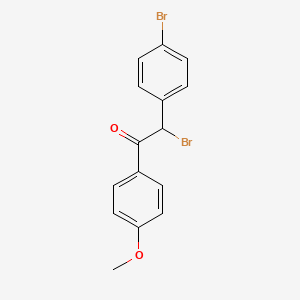
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
